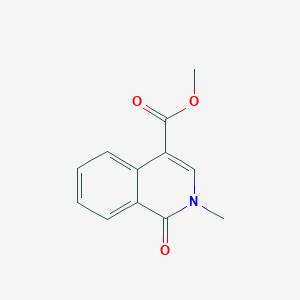
1,3,5-Tribromo-2-(ethenyloxy)benzene
Vue d'ensemble
Description
1,3,5-Tribromo-2-(ethenyloxy)benzene is a chemical compound with the CAS Number: 3748-03-6 . It has a molecular weight of 356.84 and is typically in powder form . It is used in research .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 70-75 degrees Celsius .Applications De Recherche Scientifique
1,3,5-Tribromo-2-(ethenyloxy)benzene has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been tested for its anticancer and antimicrobial activities. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It also shows promising antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.
In material science, this compound has been investigated for its potential use as a flame retardant. It has been shown to exhibit excellent flame retardant properties in various polymer matrices like polyurethane, polystyrene, and epoxy resins. This compound can act as a char-forming agent, which can prevent the spread of flames and reduce smoke emission.
In environmental science, this compound has been studied for its potential use as a marker for anthropogenic pollution. This compound has been detected in various environmental matrices like sediment, water, and biota, and its presence can indicate the contamination by industrial effluents.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-(ethenyloxy)benzene is not fully understood. However, it is believed that the tribrominated phenol can interact with various cellular targets like DNA, proteins, and enzymes, leading to their dysfunction and eventual cell death. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, cell cycle arrest, and oxidative stress in cancer cells. It can also inhibit the growth and biofilm formation of various bacterial strains. In vivo studies have shown that this compound can reduce tumor growth in mice models of breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-Tribromo-2-(ethenyloxy)benzene has several advantages and limitations for lab experiments. One of the advantages is its high solubility in organic solvents, which makes it easy to handle and dissolve in various experimental setups. Another advantage is its potent anticancer and antimicrobial activities, which can be useful for screening potential drug candidates. However, one of the limitations is its potential toxicity and environmental hazards, which require careful handling and disposal. Another limitation is its limited availability and high cost, which can restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 1,3,5-Tribromo-2-(ethenyloxy)benzene. One of the directions is to investigate its mechanism of action and molecular targets, which can provide insights into its anticancer and antimicrobial activities. Another direction is to explore its potential use as a flame retardant in various industrial applications. Additionally, the environmental fate and transport of this compound need to be studied to understand its impact on the environment. Finally, the synthesis of this compound can be optimized to improve its yield and reduce its cost, which can facilitate its use in various scientific fields.
Propriétés
IUPAC Name |
1,3,5-tribromo-2-ethenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECCLIFUKCIFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=C(C=C(C=C1Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3748-03-6 | |
| Record name | 1,3,5-tribromo-2-(ethenyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



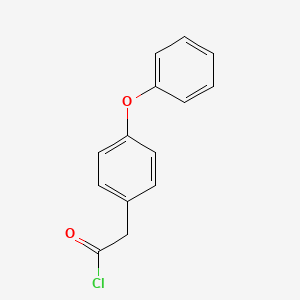
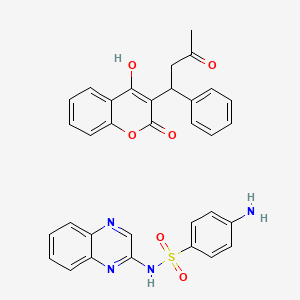
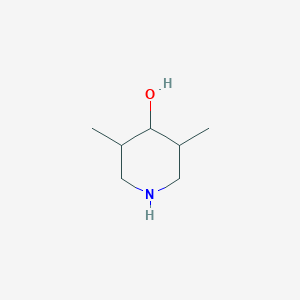

![2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3263419.png)
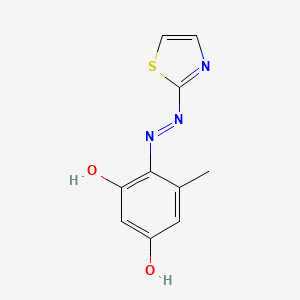
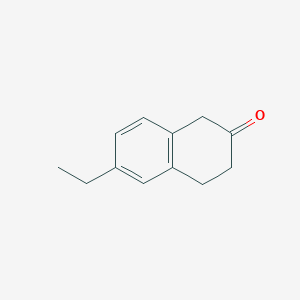
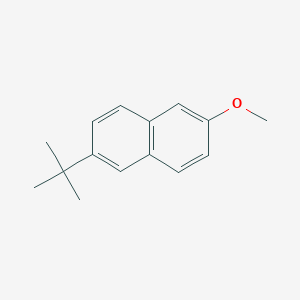
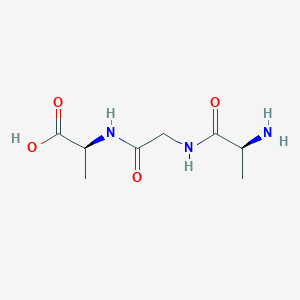
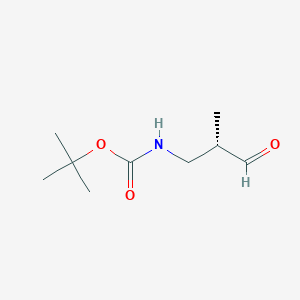

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B3263457.png)
